molecular formula C11H11ClO2 B13559298 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Katalognummer: B13559298
Molekulargewicht: 210.65 g/mol
InChI-Schlüssel: UFNFFSPXPZKVHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a chloro group and a benzopyran moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amines or thiols.

Wissenschaftliche Forschungsanwendungen

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
  • 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-one
  • 6-fluorochromane-2-carbonyl chloride

Uniqueness

2-chloro-1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the benzopyran moiety allows for versatile chemical modifications and potential therapeutic applications .

Eigenschaften

Molekularformel

C11H11ClO2

Molekulargewicht

210.65 g/mol

IUPAC-Name

2-chloro-1-(3,4-dihydro-2H-chromen-3-yl)ethanone

InChI

InChI=1S/C11H11ClO2/c12-6-10(13)9-5-8-3-1-2-4-11(8)14-7-9/h1-4,9H,5-7H2

InChI-Schlüssel

UFNFFSPXPZKVHC-UHFFFAOYSA-N

Kanonische SMILES

C1C(COC2=CC=CC=C21)C(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.